Naphthalene, 2-ethyl-1-methyl-
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Overview
Description
Naphthalene, 2-ethyl-1-methyl-, is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring system with an ethyl group at the second position and a methyl group at the first position. This compound is known for its distinct aromatic properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 2-ethyl-1-methyl-, can be achieved through several methods. One common approach involves the alkylation of naphthalene using ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of naphthalene, 2-ethyl-1-methyl-, often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to selectively hydrogenate the naphthalene ring and introduce the ethyl and methyl groups. The resulting product is then separated and purified using distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-ethyl-1-methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction of naphthalene, 2-ethyl-1-methyl-, can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, and halo derivatives of naphthalene.
Scientific Research Applications
Naphthalene, 2-ethyl-1-methyl-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 2-ethyl-1-methyl-, involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These interactions can result in various biological effects, including cytotoxicity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with no substituents.
1-Methylnaphthalene: A naphthalene derivative with a methyl group at the first position.
2-Methylnaphthalene: A naphthalene derivative with a methyl group at the second position.
2-Ethylnaphthalene: A naphthalene derivative with an ethyl group at the second position.
Uniqueness
Naphthalene, 2-ethyl-1-methyl-, is unique due to the presence of both ethyl and methyl groups on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to other naphthalene derivatives.
Properties
CAS No. |
25607-16-3 |
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Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-ethyl-1-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-11-8-9-12-6-4-5-7-13(12)10(11)2/h4-9H,3H2,1-2H3 |
InChI Key |
UJCIERMQHAXPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C |
Origin of Product |
United States |
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